![molecular formula C32H22Br2Si B13698342 Bis(5-bromo-1-naphthyl)diphenylsilane](/img/structure/B13698342.png)
Bis(5-bromo-1-naphthyl)diphenylsilane
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Overview
Description
Bis(5-bromo-1-naphthyl)diphenylsilane is an organosilicon compound characterized by the presence of two 5-bromo-1-naphthyl groups and two phenyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-bromo-1-naphthyl)diphenylsilane typically involves the reaction of 5-bromo-1-naphthylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bis(5-bromo-1-naphthyl)diphenylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the naphthyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a bis(5-amino-1-naphthyl)diphenylsilane derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a bis(5-phenyl-1-naphthyl)diphenylsilane derivative.
Scientific Research Applications
Bis(5-bromo-1-naphthyl)diphenylsilane has several applications in scientific research, including:
Organic Electronics: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Material Science: It can be used in the development of novel materials with unique optical and electronic properties.
Medicinal Chemistry: The compound can serve as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Catalysis: It can be used as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
Mechanism of Action
The mechanism of action of Bis(5-bromo-1-naphthyl)diphenylsilane depends on its specific application. In organic electronics, the compound’s ability to participate in π-π stacking interactions and its electronic properties play a crucial role in its function as a semiconductor or light-emitting material. In catalysis, the compound’s ability to coordinate with transition metals and facilitate the formation of reactive intermediates is key to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: A simpler organosilicon compound with two phenyl groups attached to silicon. It lacks the brominated naphthyl groups, making it less versatile for certain applications.
Bis(4-bromophenyl)diphenylsilane: Similar to Bis(5-bromo-1-naphthyl)diphenylsilane but with bromophenyl groups instead of bromonaphthyl groups. This compound may have different electronic and steric properties, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of the brominated naphthyl groups, which provide additional sites for functionalization and enhance the compound’s electronic properties. This makes it particularly valuable for applications in organic electronics and material science, where such properties are crucial.
Biological Activity
Bis(5-bromo-1-naphthyl)diphenylsilane is a silicon-containing organic compound that has garnered attention for its potential biological activities. This compound's unique structure, which includes brominated naphthalene moieties, suggests a range of interactions with biological systems. Understanding its biological activity is crucial for exploring its potential applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two 5-bromo-1-naphthyl groups attached to a diphenylsilane core. The presence of bromine atoms may enhance its reactivity and biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that polycyclic aromatic hydrocarbons (PAHs), which share structural similarities, can inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .
Case Study:
- A study on brominated naphthalene derivatives demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .
Antimicrobial Properties
The antimicrobial activity of silicon-containing compounds has been explored in various contexts. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic pathways .
Research Findings:
- A comparative study highlighted that certain brominated compounds exhibited potent antibacterial activity, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Compounds with silicon moieties have been studied for their potential to inhibit specific enzymes involved in disease processes. Enzyme inhibition can lead to therapeutic effects, particularly in metabolic disorders or cancers.
Example:
- Research indicates that certain organosilicon compounds act as effective inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer progression . This suggests a potential avenue for this compound in metabolic regulation.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C32H22Br2Si |
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Molecular Weight |
594.4 g/mol |
IUPAC Name |
bis(5-bromonaphthalen-1-yl)-diphenylsilane |
InChI |
InChI=1S/C32H22Br2Si/c33-29-19-7-17-27-25(29)15-9-21-31(27)35(23-11-3-1-4-12-23,24-13-5-2-6-14-24)32-22-10-16-26-28(32)18-8-20-30(26)34/h1-22H |
InChI Key |
YQQGEURSUXKUKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC4=C3C=CC=C4Br)C5=CC=CC6=C5C=CC=C6Br |
Origin of Product |
United States |
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